molecular formula C24H20N2O2 B13873288 4-Methoxycarbonyl-1-(trityl)pyrazole

4-Methoxycarbonyl-1-(trityl)pyrazole

Cat. No.: B13873288
M. Wt: 368.4 g/mol
InChI Key: KAGVWABJIWUQPA-UHFFFAOYSA-N
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Description

Methyl 1-tritylpyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a trityl group at the 1-position and a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tritylpyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of trityl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the carboxylate ester .

Industrial Production Methods: Industrial production of methyl 1-tritylpyrazole-4-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-tritylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Pyrazole-4-methanol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-tritylpyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-tritylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The trityl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

    Methyl 1-phenylpyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a trityl group.

    Ethyl 1-tritylpyrazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: Methyl 1-tritylpyrazole-4-carboxylate is unique due to the presence of the bulky trityl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.

Properties

IUPAC Name

methyl 1-tritylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-23(27)19-17-25-26(18-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGVWABJIWUQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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